2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine
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Overview
Description
2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine is an organic compound that features a chlorophenyl group, an ethynyl linkage, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate by reacting 4-chlorophenylacetylene with a suitable base such as sodium amide in liquid ammonia.
Coupling Reaction: The ethynyl intermediate is then coupled with 4-bromophenol in the presence of a palladium catalyst and a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylene oxide and ammonia for amination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted amines.
Scientific Research Applications
2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenethylamine: Similar structure but lacks the ethynyl and phenoxy groups.
4-Bromophenethylamine: Similar structure but with a bromine atom instead of chlorine.
Phenoxyethanamine: Lacks the chlorophenyl and ethynyl groups.
Uniqueness
2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine is unique due to the presence of both the ethynyl linkage and the phenoxy group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
651330-72-2 |
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Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-[4-[2-(4-chlorophenyl)ethynyl]phenoxy]ethanamine |
InChI |
InChI=1S/C16H14ClNO/c17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)19-12-11-18/h3-10H,11-12,18H2 |
InChI Key |
ZPJMYVXCNXCRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)OCCN |
Origin of Product |
United States |
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